Betamethasone-17-propionate-D4 is a labeled derivative of betamethasone, a potent synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the incorporation of deuterium isotopes, which enhance its utility in pharmacokinetic studies and metabolic research. The chemical structure of betamethasone-17-propionate-D4 includes a fluorinated steroid core, with the molecular formula and a molecular weight of approximately 432.55 g/mol .
Betamethasone-17-propionate-D4 is classified under glucocorticoids, a class of corticosteroids that are involved in the regulation of various physiological processes including inflammation and immune response. It is synthesized from betamethasone through specific labeling processes that introduce deuterium atoms into its molecular structure. This compound is commercially available from various suppliers, including ESS Chem Co. and Biomol .
The synthesis of betamethasone-17-propionate-D4 typically involves the following steps:
The synthesis may utilize advanced techniques such as:
The molecular structure of betamethasone-17-propionate-D4 features a steroid backbone with specific functional groups that confer its biological activity. The presence of fluorine at position 9a and hydroxyl groups at positions 11b, 17, and 21 are critical for its glucocorticoid activity.
Betamethasone-17-propionate-D4 can undergo several chemical reactions typical for steroids, including:
These reactions are often studied in vitro to understand the metabolic pathways involving glucocorticoids and their pharmacological implications.
The mechanism of action for betamethasone-17-propionate-D4 involves binding to glucocorticoid receptors within target cells, leading to:
Research indicates that glucocorticoids like betamethasone exert their effects by influencing transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and activating anti-inflammatory pathways .
Relevant analytical techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) can be employed to characterize these properties further.
Betamethasone-17-propionate-D4 is primarily utilized in scientific research, particularly in pharmacokinetic studies to trace drug metabolism and distribution in biological systems. Its labeled nature allows researchers to track the compound's behavior in vivo or in vitro settings effectively. Additionally, it is used in studies exploring the efficacy of glucocorticoids in treating various inflammatory diseases and conditions .
Table 1: Comparative Chemical Specifications
Property | Betamethasone-17-propionate-D4 | Unlabeled Betamethasone-17-propionate |
---|---|---|
Molecular Formula | C₂₅H₂₉D₄FO₆ | C₂₅H₃₃FO₆ |
Molecular Weight | 452.52 g/mol | 448.52 g/mol |
CAS Number (unlabeled) | 5534-13-4 | 5534-13-4 |
Deuterium Position | 4,6,21,21-positions | N/A |
Deuterium Enrichment | >98 atom % D | N/A |
Appearance | White solid | Neat solid |
Purity | 98.8% (HPLC) | >95% (HPLC) |
The deuterium atoms are incorporated at the 4,6,21,21-positions of the pregnane skeleton, generating a +4 Da mass shift detectable by mass spectrometry while preserving stereochemical integrity. This molecular architecture features the characteristic 9α-fluoro, 11β-hydroxy, and 16β-methyl groups essential for glucocorticoid receptor binding. The 17-propionate ester remains intact, mirroring the prodrug configuration of therapeutic corticosteroids like clobetasol propionate [1] [4] [7]. The specific deuteration pattern minimizes potential kinetic isotope effects that might alter metabolic pathways, making it particularly suitable for tracer studies where metabolic stability is paramount [3] [6].
Table 2: Evolution of Deuterated Steroids
Time Period | Development Milestone | Impact on Deuterated Standards |
---|---|---|
1960s | Betamethasone first synthesized (1962) | Established parent glucocorticoid scaffold |
1980s-1990s | Early deuterated steroids for MS detection | Enabled basic quantification methods |
2000s | Commercialization of D-labeled reference standards | Improved pharmaceutical quality control systems |
2010s | FDA guidance on deuterated drugs (2017) | Formalized regulatory pathways for deuterated compounds |
2020s | Advanced multi-deuterated APIs | Enhanced metabolic stability and half-life |
The strategic deuteration of pharmaceutical compounds originated in mid-20th century metabolic research but gained significant momentum with advances in analytical mass spectrometry. Betamethasone derivatives emerged as prime candidates for isotopic modification due to their complex metabolism and widespread therapeutic use. Early deuterated corticosteroids faced synthesis challenges, particularly in achieving site-specific deuteration without racemization at chiral centers. Modern synthetic routes now employ protected intermediates and transition metal catalysts to introduce deuterium at the 21-methyl position prior to forming the 17-propionate ester linkage, thereby preserving the critical β-configuration at carbon 17 [3] [6] [8]. The development of Betamethasone-17-propionate-D4 specifically addresses the need for reference standards capable of distinguishing between drug-related compounds and endogenous steroids in complex biological matrices [1] [10].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3